molecular formula C14H16BrN3 B15331110 3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole

3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B15331110
M. Wt: 306.20 g/mol
InChI Key: BSLTUFDMPHKQTJ-UHFFFAOYSA-N
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Description

3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methylcyclobutyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Bromination: The synthesis begins with the bromination of a suitable aromatic precursor, such as phenylcyclobutane, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Cyclization: The brominated intermediate undergoes cyclization with a triazole precursor, such as 4-methyl-1,2,4-triazole, under acidic or basic conditions to form the desired triazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistency and efficiency. Additionally, the use of continuous flow reactors and automated systems can improve scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines can be used for substitution reactions, typically in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar heterocyclic structure but lacking the bromophenyl and methylcyclobutyl groups.

    3-Bromophenyl-1H-1,2,4-triazole: A related compound with a bromophenyl group attached directly to the triazole ring.

    3-Methylcyclobutyl-1H-1,2,4-triazole: Another similar compound with a methylcyclobutyl group attached to the triazole ring.

Uniqueness

3-[1-(3-Bromophenyl)-3-methylcyclobutyl]-4-methyl-4H-1,2,4-triazole is unique due to the combination of its bromophenyl and methylcyclobutyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

3-[1-(3-bromophenyl)-3-methylcyclobutyl]-4-methyl-1,2,4-triazole

InChI

InChI=1S/C14H16BrN3/c1-10-7-14(8-10,13-17-16-9-18(13)2)11-4-3-5-12(15)6-11/h3-6,9-10H,7-8H2,1-2H3

InChI Key

BSLTUFDMPHKQTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)Br)C3=NN=CN3C

Origin of Product

United States

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